(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known by its synonyms such as 2-Trimethylammonioethyl methacrylate chloride and Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride, is a quaternary ammonium compound. Its linear formula is H2C=C(CH3)CO2CH2CH2N(CH3)3Cl. The molecular weight of this compound is approximately 207.70 g/mol .
The synthesis of this compound involves the reaction of methacrylic acid with trimethylamine. The resulting product is a quaternary ammonium salt, where the quaternary nitrogen atom bears a methacryloyloxy group. The chloride counterion balances the positive charge on the quaternary nitrogen .
The molecular structure consists of a quaternary ammonium center (N atom with three methyl groups attached), connected to an ethyl group via a methacryloyloxy functional group. The chloride ion serves as the counterion .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound that serves as a cationic monomer in polymer chemistry. Its structure features a methacryloyloxy group, which allows it to participate in free radical polymerization, making it valuable for synthesizing various polymers and copolymers. This compound is primarily used in applications requiring cationic properties, such as in coatings, adhesives, and biomedical materials.
This compound can be synthesized through various methods, including radical polymerization techniques. It is commercially available from chemical suppliers and can also be prepared in laboratory settings using specific synthetic protocols.
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is classified under:
The synthesis of (2-(methacryloyloxy)ethyl)trimethylammonium chloride typically involves free radical polymerization techniques. Notably, copper-catalyzed atom transfer radical polymerization (ATRP) has been employed to achieve well-defined polymers with controlled molecular weights.
The molecular structure of (2-(methacryloyloxy)ethyl)trimethylammonium chloride consists of:
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride undergoes several key reactions:
The polymerization reaction typically involves initiators that generate free radicals, leading to chain growth and formation of high-molecular-weight polymers. The presence of the cationic trimethylammonium group enhances solubility in polar solvents and improves interaction with negatively charged species.
The mechanism of action for (2-(methacryloyloxy)ethyl)trimethylammonium chloride primarily revolves around its ability to form cationic polymers through radical polymerization. Upon initiation by radicals, the methacrylate group opens up to form a growing polymer chain.
During polymerization:
Relevant data from studies indicate that the compound maintains its structural integrity during typical processing conditions used in polymer synthesis .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride finds numerous scientific uses:
METAC’s molecular structure (C₉H₁₈ClNO₂, MW 207.7 g/mol) integrates two functionally distinct domains:
Charge localization on nitrogen stabilizes electrostatic interactions without pH dependence [6].
Structural Representation:
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Table 1: Key Structural Identifiers of METAC
Identifier | Value |
---|---|
CAS Number | 5039-78-1 |
InChI Key | RRHXZLALVWBDKH-UHFFFAOYSA-M |
SMILES | CC(=C)C(=O)OCCN+(C)C.[Cl⁻] |
Molecular Formula | C₉H₁₈ClNO₂ |
This architecture underpins METAC’s role in synthesizing functional polymers, where the methacrylate group anchors the monomer into polymer chains, while the quaternary ammonium group provides ionic functionality [1] [6].
METAC’s scientific journey reflects evolving applications driven by its cationic reactivity:
Table 2: Evolution of METAC Applications
Decade | Primary Focus | Key Advancement |
---|---|---|
1990s | Industrial Flocculation | Copolymer synthesis for anionic dye removal |
2000s | Chromatography | Surface modification of capillary columns [1] |
2010s | Biomedical Devices | Bone scaffolds [1] & antibacterial adhesives [4] |
2020s | Environmental Remediation | Heavy metal sequestration [6] |
Solubility and Solution Behavior
Charge and Reactivity
Bulk Properties
Table 3: Physicochemical Properties of METAC
Property | Value | Conditions |
---|---|---|
Density | 1.105 g/mL | 25°C [1] |
Refractive Index | 1.469 | 20°C, nD [1] |
Boiling Point | >100°C | Aqueous solution [5] |
Flash Point | Not applicable | Due to aqueous form [1] |
Functional Implications
Environmental Interactions: Efficiently removes anionic pollutants like arsenate (AsO₄³⁻) via ion exchange, outperforming commercial resins in some studies [6].
Reactivity Notes:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: